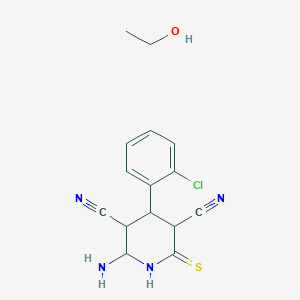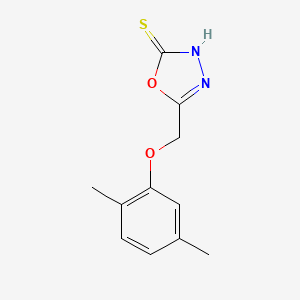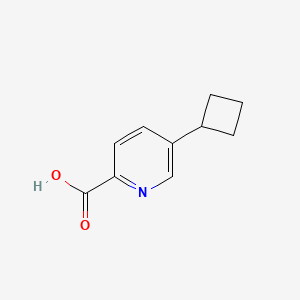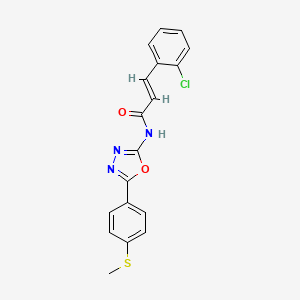![molecular formula C19H16ClN5O B2962259 6-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893920-55-3](/img/structure/B2962259.png)
6-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and remarkable biological properties, which make it a promising candidate for drug development and other research applications.
Scientific Research Applications
Synthesis and Structural Analysis
This compound belongs to a class of chemicals that can undergo various synthetic transformations to produce novel derivatives with potential biological activities. For instance, the synthesis of related pyrimidine and triazolo[1,5-a]pyrimidine derivatives has been extensively studied. These compounds are synthesized through cyclization reactions and have been structurally characterized through crystallography, showcasing their potential as scaffolds for further chemical modifications (Repich et al., 2017).
Antimicrobial Activity
Several derivatives of triazolo[4,5-d]pyrimidin-7-one have been evaluated for their antimicrobial properties. The synthesis of novel compounds within this class often leads to the discovery of entities with significant antibacterial and antifungal activities. For example, compounds synthesized from similar frameworks have shown promising antibacterial activity against various bacterial strains, indicating the potential use of these compounds in developing new antimicrobial agents (Prakash et al., 2004; Kumar et al., 2009).
Antitumor and Anticancer Applications
The structural framework of triazolo[4,5-d]pyrimidin-7-one derivatives also lends itself to exploration in anticancer research. Certain derivatives have been synthesized and shown to inhibit the growth of cancer cell lines, highlighting the potential of these compounds in oncology. The unique mechanism of action of some derivatives, such as tubulin polymerization inhibition without competing with paclitaxel, presents a novel approach to cancer therapy (Zhang et al., 2007).
Antiallergy and Anti-inflammatory Properties
Research into derivatives of triazolo[4,5-d]pyrimidin-7-one also extends to their use in treating allergy and inflammation. Compounds within this class have been synthesized and tested for their ability to inhibit allergic reactions, showcasing another avenue of therapeutic application (Suzuki et al., 1992).
Antimalarial Effects
Additionally, certain derivatives have demonstrated antimalarial effects, contributing to the search for new treatments against malaria. The synthesis and evaluation of these compounds underscore the versatility of the triazolo[4,5-d]pyrimidin-7-one framework in the development of antiparasitic agents (Werbel et al., 1973).
properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-12-3-8-16(9-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFYWVZUEDLDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2962177.png)
![2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2962178.png)
![3-Methyl-7-[(4-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2962179.png)


![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2962192.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)
![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2962197.png)
